

# Application Notes and Protocols: Generation of Acetyl Radicals from $\alpha$ -Keto Acids

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Compound of Interest						
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## Introduction

The generation of **acetyl radical**s, and more broadly acyl radicals, from readily available  $\alpha$ -keto acids represents a significant advancement in synthetic organic chemistry. This methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds under mild conditions, making it highly valuable for the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. Traditional methods for generating acyl radicals often require harsh conditions or the use of toxic reagents. In contrast, modern approaches, particularly those employing visible-light photoredox catalysis, offer a more sustainable and efficient alternative.

This document provides detailed application notes and experimental protocols for the generation of acetyl and other acyl radicals from  $\alpha$ -keto acids. The primary focus is on photoredox-catalyzed decarboxylation, a method that has gained widespread use due to its operational simplicity and broad functional group tolerance.[1][2]

The core transformation involves the single-electron oxidation of the carboxylate of an  $\alpha$ -keto acid by an excited photocatalyst. This is followed by rapid decarboxylation to yield the desired acyl radical. This transient radical species can then be engaged in a variety of synthetic transformations, such as the acylation of heterocycles or the synthesis of ketones via coupling with aryl halides.[3][4][5]



## **Key Applications**

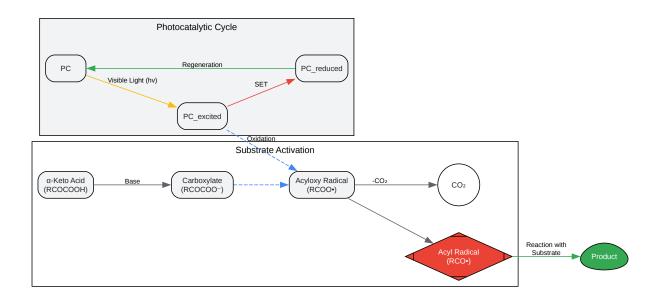
- Synthesis of Ketones: Acyl radicals generated from α-keto acids can be coupled with aryl or vinyl halides in the presence of a nickel co-catalyst to produce a diverse range of ketones.[4]
   [6][7]
- Acylation of Heterocycles: This method allows for the direct acylation of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.[3][5]
- Giese-Type Additions: The nucleophilic acyl radicals can add to electron-deficient olefins in Giese-type reactions to form new C-C bonds.
- Flow Chemistry: The photochemical nature of this reaction makes it amenable to continuous flow setups, allowing for enhanced scalability and control.

# Reaction Mechanism: Photoredox-Catalyzed Generation of Acyl Radicals

The generation of acyl radicals from  $\alpha$ -keto acids via visible-light photoredox catalysis generally proceeds through the following steps:

- Excitation of the Photocatalyst (PC): The photocatalyst absorbs visible light, promoting it to an excited state (PC\*).
- Single Electron Transfer (SET): The excited photocatalyst (PC\*) oxidizes the carboxylate of the α-keto acid, which is typically deprotonated in situ by a mild base. This SET process generates an acyloxy radical and the reduced form of the photocatalyst (PC•<sup>-</sup>).
- Decarboxylation: The unstable acyloxy radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming the desired acyl radical.
- Catalyst Regeneration and Product Formation: The reduced photocatalyst is re-oxidized to
  its ground state in a subsequent step of the catalytic cycle, which depends on the specific
  reaction. In the case of ketone synthesis with aryl halides and a nickel co-catalyst, the acyl
  radical adds to a Ni(0) complex, which then undergoes oxidative addition with the aryl halide,
  followed by reductive elimination to yield the ketone product and regenerate the Ni(0)
  catalyst.





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Fig. 1: General mechanism for photoredox-catalyzed acyl radical generation.

## **Experimental Protocols**

## Protocol 1: Synthesis of Ketones via Decarboxylative Coupling of $\alpha$ -Keto Acids and Aryl Halides

This protocol is adapted from the work of Li and coworkers and describes the synthesis of ketones using 2-chloro-thioxanthen-9-one as an organic photocatalyst.[4]

### Materials:

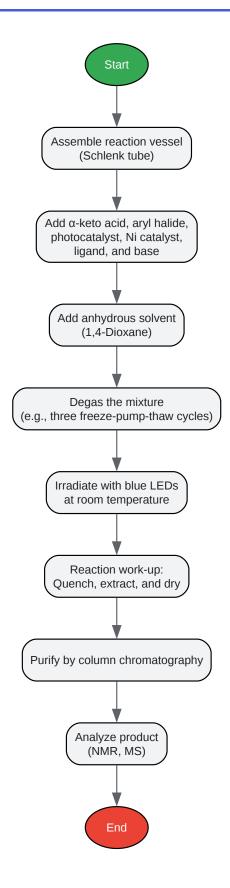
• α-Keto acid (e.g., Phenylglyoxylic acid)



- Aryl halide (e.g., 4-Bromobenzonitrile)
- 2-Chloro-thioxanthen-9-one (Cl-TXO)
- NiCl<sub>2</sub>·6H<sub>2</sub>O
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- Nitrogen or Argon atmosphere
- Blue LEDs (450-460 nm)
- Schlenk tube or similar reaction vessel

Experimental Workflow Diagram:





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**Fig. 2:** General workflow for the photocatalytic synthesis of ketones.



#### Procedure:

- To a dry Schlenk tube equipped with a magnetic stir bar, add the α-keto acid (0.3 mmol, 1.5 equiv), aryl halide (0.2 mmol, 1.0 equiv), 2-chloro-thioxanthen-9-one (0.02 mmol, 10 mol%), NiCl<sub>2</sub>·6H<sub>2</sub>O (0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.012 mmol, 6 mol%), and K<sub>2</sub>CO<sub>3</sub> (0.4 mmol, 2.0 equiv).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
- The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.
- Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous ammonium chloride (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

#### Quantitative Data:

The following table summarizes the yields for the synthesis of various ketones using the described protocol.



Entry	α-Keto Acid	Aryl Halide	Product	Yield (%)
1	Phenylglyoxylic acid	4- Bromobenzonitril e	4- Benzoylbenzonitr ile	92
2	Phenylglyoxylic acid	1-Bromo-4- nitrobenzene	4- Nitrophenyl(phen yl)methanone	85
3	Phenylglyoxylic acid	4-Bromoanisole	4- Methoxyphenyl(p henyl)methanone	78
4	2-Oxobutanoic acid	4- Bromobenzonitril e	1-(4- Cyanophenyl)pro pan-1-one	75
5	Phenylglyoxylic acid	2-Bromopyridine	Phenyl(pyridin-2- yl)methanone	68

## **Protocol 2: Metal-Free Acylation of Heterocycles**

This protocol is based on the work of Yu and coworkers for the metal-free, visible-light-induced decarboxylative acylation of N-aryl tetrahydroisoquinolines.[3][5]

### Materials:

- α-Keto acid (e.g., Phenylglyoxylic acid)
- Heterocycle (e.g., 2-Phenyl-1,2,3,4-tetrahydroisoquinoline)
- 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile)
- Dimethyl sulfoxide (DMSO)
- Nitrogen or Argon atmosphere
- Blue LEDs (450-460 nm)



Reaction vial

#### Procedure:

- In a reaction vial equipped with a magnetic stir bar, dissolve the heterocycle (0.2 mmol, 1.0 equiv), α-keto acid (0.4 mmol, 2.0 equiv), and 4CzIPN (0.004 mmol, 2 mol%) in DMSO (2.0 mL).
- Seal the vial and degas the solution by bubbling with nitrogen or argon for 15 minutes.
- Place the vial at a distance of about 5 cm from a blue LED lamp and stir at room temperature.
- Monitor the reaction by TLC or LC-MS.
- After completion (typically 12-36 hours), dilute the reaction mixture with water (10 mL).
- Extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

### Quantitative Data:

The following table presents the yields for the acylation of various heterocycles.



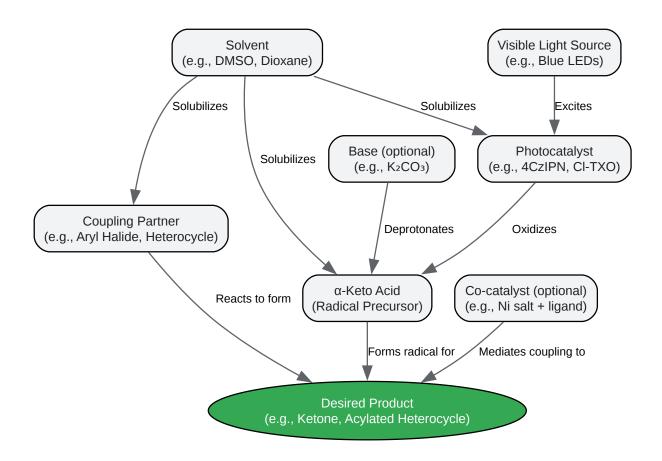
Entry	α-Keto Acid	Heterocycle	Product	Yield (%)
1	Phenylglyoxylic acid	2-Phenyl-1,2,3,4- tetrahydroisoquin oline	(2-Phenyl-3,4- dihydroisoquinoli n-1(2H)-yl) (phenyl)methano ne	95
2	4- Methoxyphenylgl yoxylic acid	2-Phenyl-1,2,3,4- tetrahydroisoquin oline	(4- Methoxyphenyl) (2-phenyl-3,4- dihydroisoquinoli n-1(2H)- yl)methanone	92
3	Phenylglyoxylic acid	2-(4- Chlorophenyl)-1, 2,3,4- tetrahydroisoquin oline	(2-(4- Chlorophenyl)-3, 4- dihydroisoquinoli n-1(2H)-yl) (phenyl)methano ne	88
4	2- Naphthylglyoxylic acid	2-Phenyl-1,2,3,4- tetrahydroisoquin oline	Naphthalen-2- yl(2-phenyl-3,4- dihydroisoquinoli n-1(2H)- yl)methanone	85
5	Thiophene-2- glyoxylic acid	2-Phenyl-1,2,3,4- tetrahydroisoquin oline	(2-Phenyl-3,4-dihydroisoquinolin-1(2H)-yl) (thiophen-2-yl)methanone	76

## **Logical Relationship of Reaction Components**

The success of the photocatalytic generation of **acetyl radical**s from  $\alpha$ -keto acids depends on the interplay of several key components. The following diagram illustrates their logical



relationship.



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